molecular formula C13H8O6 B14268992 3,4,6,7-Tetrahydroxyxanthone CAS No. 141642-11-7

3,4,6,7-Tetrahydroxyxanthone

Cat. No.: B14268992
CAS No.: 141642-11-7
M. Wt: 260.20 g/mol
InChI Key: ZIUFQHOTGSSKBS-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrahydroxyxanthone is a high-purity xanthone derivative supplied for scientific research and development. This compound belongs to the class of organic compounds known as xanthones, which are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 . As a tetrahydroxy-substituted xanthone, it serves as a valuable biochemical tool and a key structural scaffold for investigating structure-activity relationships. Tetrahydroxyxanthone derivatives are of significant interest in pharmacological research due to their diverse biological activities. Related analogues have been identified as potential biomarkers for the consumption of certain fruits and have demonstrated specific bioactivities, such as ACE-inhibitor properties with reported IC50 values of 35.4 µM for closely related structures . This makes this compound a compound of interest for exploring enzyme inhibition and other biological mechanisms. This product is strictly intended for laboratory research purposes. It is not intended for use in diagnostics, as a therapeutic agent, or for any personal applications. Researchers should consult the safety data sheet prior to use and handle the compound in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141642-11-7

Molecular Formula

C13H8O6

Molecular Weight

260.20 g/mol

IUPAC Name

2,3,5,6-tetrahydroxyxanthen-9-one

InChI

InChI=1S/C13H8O6/c14-7-2-1-5-11(17)6-3-8(15)9(16)4-10(6)19-13(5)12(7)18/h1-4,14-16,18H

InChI Key

ZIUFQHOTGSSKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O)O

Origin of Product

United States

Chemical Profile of 3,4,6,7 Tetrahydroxyxanthone

Chemical Identity

The chemical identity of 3,4,6,7-Tetrahydroxyxanthone is defined by its specific molecular structure and is cataloged in various chemical databases.

IdentifierValue
IUPAC Name 3,4,6,7-tetrahydroxyxanthen-9-one
CAS Number 3542-72-1
Molecular Formula C13H8O6
Molecular Weight 260.20 g/mol

Occurrence in Tripterospermum lanceolatum

Structural Features

The structure of this compound is characterized by the xanthone (B1684191) core with four hydroxyl (-OH) groups attached at positions 3, 4, 6, and 7. ontosight.ai The presence and specific arrangement of these hydroxyl groups are key determinants of the molecule's chemical reactivity and its interactions with biological systems. ontosight.ai

Physicochemical Properties

The physicochemical properties of this compound influence its behavior in both chemical and biological environments.

PropertyValue/Description
Solubility Soluble in DMSO (>10 mg/mL). sigmaaldrich.com
Appearance Light brown to brown solid. sigmaaldrich.com

Biosynthesis of Tetrahydroxyxanthone Congeners

General Xanthone (B1684191) Biosynthetic Pathways in Plants

The construction of the fundamental xanthone scaffold in plants is a multi-step process that merges two primary metabolic routes: the shikimate and acetate (B1210297) pathways. biologydiscussion.commdpi.com This convergence ultimately leads to a key benzophenone (B1666685) intermediate, which then undergoes a crucial cyclization reaction.

Precursor Generation via Shikimate and Acetate Pathways

The biosynthesis of xanthones is initiated by drawing precursors from two of the most fundamental pathways in plant metabolism. mdpi.comnih.gov The shikimate pathway, which is central to the synthesis of aromatic compounds, provides one of the core building blocks. frontiersin.orgnih.gov This pathway begins with phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to generate shikimate. frontiersin.orgnih.gov Depending on the plant family, this can lead to different precursor molecules. For instance, in the Hypericaceae family, the shikimate pathway typically produces L-phenylalanine, which is then converted to benzoic acid. frontiersin.orgnih.gov In contrast, families like Gentianaceae can directly form 3-hydroxybenzoic acid from the shikimate pathway, independent of L-phenylalanine. frontiersin.orgnih.govresearchgate.net

Concurrently, the acetate pathway contributes three molecules of malonyl-CoA. nih.govnih.gov This mixed biosynthetic origin is a hallmark of xanthone formation in higher plants, where the A-ring of the xanthone structure is derived from acetate, and the B-ring originates from the shikimate pathway. nih.govnih.gov

Formation of Intermediate Benzophenone Derivatives (e.g., 2,3',4,6-Tetrahydroxybenzophenone)

The precursors from the shikimate and acetate pathways converge to form a critical intermediate: a benzophenone derivative. frontiersin.orgresearchgate.net The central and most common intermediate is 2,3',4,6-tetrahydroxybenzophenone (B1214623). biologydiscussion.commdpi.comnih.govfrontiersin.orgnih.govresearchgate.net

The formation of this intermediate varies between plant species:

In the Hypericaceae family (e.g., Hypericum species), benzoyl-CoA (derived from L-phenylalanine) undergoes a stepwise condensation with three molecules of malonyl-CoA. researchgate.netnih.gov This reaction is catalyzed by the enzyme benzophenone synthase (BPS) to yield 2,4,6-trihydroxybenzophenone. frontiersin.orgnih.gov This intermediate is then hydroxylated at the 3'-position by a cytochrome P450 monooxygenase known as benzophenone 3'-hydroxylase (B3'H) to form 2,3',4,6-tetrahydroxybenzophenone. frontiersin.orgnih.govresearchgate.netnih.gov

In the Gentianaceae family (e.g., Centaurium erythraea), 3-hydroxybenzoic acid is activated to 3-hydroxybenzoyl-CoA by 3-hydroxybenzoate-CoA ligase . frontiersin.orgagriculturejournals.cz This activated molecule then condenses with three malonyl-CoA units, also catalyzed by BPS, to directly form the 2,3',4,6-tetrahydroxybenzophenone intermediate. frontiersin.orgnih.govresearchgate.net

This highlights the existence of distinct, yet convergent, routes to the same key benzophenone scaffold.

Regioselective Intramolecular Oxidative Coupling to the Xanthone Core

The final step in forming the basic xanthone skeleton is the intramolecular cyclization of the 2,3',4,6-tetrahydroxybenzophenone intermediate. biologydiscussion.comresearchgate.net This reaction is an oxidative phenol (B47542) coupling, a process that forges the central pyrone ring (ring C) of the xanthone. frontiersin.orgnih.govresearchgate.net The reaction is believed to proceed through the formation of a phenoxy radical intermediate. nih.gov

The regioselectivity of this coupling is critical as it determines the substitution pattern of the resulting xanthone core. Two primary outcomes are observed:

Ortho-coupling: Oxidative coupling involving the ortho position relative to the 3'-hydroxyl group of the benzophenone results in the formation of 1,3,5-trihydroxyxanthone (1,3,5-THX) . This is the predominant route in Centaurium erythraea. frontiersin.orgnih.gov

Para-coupling: Coupling at the para position leads to the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX) . This pathway is characteristic of plants like Hypericum androsaemum and Garcinia mangostana. frontiersin.orgnih.govresearchgate.net

These two trihydroxyxanthones serve as the foundational precursors for the vast diversity of more complex xanthones found in nature. researchgate.netnih.gov

Enzymatic Transformations Leading to Tetrahydroxylation Patterns

Once the core trihydroxyxanthone structure is established, further enzymatic modifications introduce additional hydroxyl groups, leading to various tetrahydroxyxanthone isomers. These hydroxylation reactions are key to the structural and, consequently, the biological diversity of this compound class.

Characterization of Hydroxylation Enzymes (e.g., Xanthone 6-hydroxylase for related isomers)

The introduction of a fourth hydroxyl group onto the trihydroxyxanthone scaffold is primarily catalyzed by specific cytochrome P450-dependent monooxygenases. agriculturejournals.cz One of the key enzymes characterized in this process is xanthone 6-hydroxylase (X6H) . mdpi.comfrontiersin.orgscispace.comresearchgate.net

Research has shown that X6H can act on different trihydroxyxanthone isomers:

In Hypericum androsaemum and Centaurium erythraea, X6H catalyzes the hydroxylation of 1,3,5-THX to produce 1,3,5,6-tetrahydroxyxanthone . frontiersin.orgagriculturejournals.cz

The same enzyme, X6H, is also responsible for the hydroxylation of 1,3,7-THX to yield 1,3,6,7-tetrahydroxyxanthone in species like H. androsaemum and G. mangostana. frontiersin.orgnih.govagriculturejournals.cz

These enzymes exhibit regioselectivity, precisely positioning the new hydroxyl group on the xanthone skeleton. This step is crucial as it creates the specific tetrahydroxy-substitution pattern that is the substrate for subsequent modifications, such as glycosylation or prenylation. mdpi.comnih.gov

Proposed Biosynthetic Routes to Diverse Tetrahydroxyxanthone Isomers

Based on the foundational pathways and the action of specific hydroxylases, several biosynthetic routes to different tetrahydroxyxanthone isomers have been proposed. The specific isomer produced is often characteristic of the plant species.

PrecursorEnzymeProductPlant Species Example
1,3,5-TrihydroxyxanthoneXanthone 6-hydroxylase (X6H)1,3,5,6-Tetrahydroxyxanthone Hypericum androsaemum, Centaurium erythraea frontiersin.orgagriculturejournals.cz
1,3,7-TrihydroxyxanthoneXanthone 6-hydroxylase (X6H)1,3,6,7-Tetrahydroxyxanthone Hypericum androsaemum, Garcinia mangostana frontiersin.orgnih.govagriculturejournals.cz
1,3,5-TrihydroxyxanthoneXanthone 8-hydroxylase1,3,5,8-Tetrahydroxyxanthone Swertia chirata nih.govagriculturejournals.cz

The formation of 1,3,6,7-tetrahydroxyxanthone is particularly significant as it is the direct precursor to mangiferin (B1668620) (a C-glucoside), a widely studied xanthone. mdpi.comfrontiersin.org Similarly, other tetrahydroxyxanthones serve as key branch points in the biosynthesis of a wide array of other complex xanthone derivatives. nih.gov

Downstream Biotransformations and Structural Diversification

The immense structural diversity observed in naturally occurring xanthones arises from a series of downstream biotransformation reactions that modify the initial xanthone scaffold. nih.govnih.gov These modifications, including prenylation, glycosylation, and methylation, are catalyzed by specific classes of enzymes that decorate the core structure, significantly altering the molecule's physicochemical properties and biological activities. nih.govacs.org

Prenylation, the attachment of isoprenoid-derived prenyl groups (typically dimethylallyl pyrophosphate or geranyl pyrophosphate), is a key modification in xanthone biosynthesis, particularly in plant families like Clusiaceae and Hypericaceae. nih.gov This process is catalyzed by a group of enzymes known as aromatic prenyltransferases (PTs). researchgate.netthieme-connect.de These enzymes are often membrane-bound and facilitate the addition of lipophilic prenyl side chains to the electron-rich aromatic xanthone nucleus, which can significantly influence the compound's bioactivity. nih.govnih.gov

Research into the biosynthesis of related xanthones has identified specific prenyltransferases with strict regiospecificity. For instance, in Hypericum calycinum, the enzyme HcPT was identified as a xanthone-specific aromatic prenyltransferase. nih.gov HcPT catalyzes the regiospecific C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone to produce 1,3,6,7-tetrahydroxy-8-prenylxanthone, a precursor to other complex xanthones. nih.gov Similarly, studies on Hypericum sampsonii have elucidated the pathway for patulone biosynthesis, involving two distinct prenyltransferases, HsPT8PX and HsPTpat. thieme-connect.de These enzymes sequentially act on the 1,3,6,7-tetrahydroxyxanthone core at the C-8 position, with the product of the first enzyme serving as the substrate for the second, leading to a gem-diprenylated product. thieme-connect.de

The prenylation can occur in different forms, including "normal" prenylation where the link is C1 of the prenyl group, and "reverse" prenylation where the link is C3. Recently, plant UbiA-type aromatic prenyltransferases from Hypericum species were identified that catalyze reverse prenylation, a previously elusive reaction in plant secondary metabolism, leading to the formation of compounds like hyperixanthone A. nih.gov Fungal systems also utilize prenyltransferases to diversify xanthone structures; for example, XptB from Aspergillus nidulans can prenylate hydroxylated and methylated xanthone compounds. nih.govacs.org

Table 1: Examples of Characterized Aromatic Prenyltransferases in Xanthone Biosynthesis

Enzyme NameSource OrganismSubstrateProductPosition of PrenylationReference
HcPT Hypericum calycinum1,3,6,7-Tetrahydroxyxanthone1,3,6,7-Tetrahydroxy-8-prenylxanthoneC-8 nih.gov
HsPT8PX Hypericum sampsonii1,3,6,7-Tetrahydroxyxanthone8-prenyl-1,3,6,7-tetrahydroxyxanthoneC-8 thieme-connect.de
HsPTpat Hypericum sampsonii8-prenyl-1,3,6,7-tetrahydroxyxanthonePatulone (gem-diprenylated at C-8)C-8 thieme-connect.de
RPThxa Hypericum speciesDiprenylated xanthone intermediateHyperixanthone AReverse prenylation nih.gov
XptB Aspergillus nidulansHydroxylated/methylated xanthonesO-prenylated xanthonesOxygen atom nih.gov

Glycosylation and methylation are crucial final steps in the maturation of many xanthonoids, altering their solubility, stability, and interaction with cellular targets. researchgate.netfrontiersin.org

Glycosylation is the enzymatic attachment of sugar moieties to the xanthone scaffold, a reaction typically catalyzed by UDP-sugar glycosyltransferases (UGTs). nih.gov This modification is particularly common in the Gentianaceae family. sci-hub.se For instance, research has identified a norathyriol (B23591) 6-O-glucosyltransferase (StrGT9) that mediates the glucosylation of 1,3,6,7-tetrahydroxyxanthone (norathyriol) to form norathyriol 6-O-glucoside, using UDP-glucose as the sugar donor. nih.gov Another important type of glycosylation is C-glycosylation, where the sugar is attached via a C-C bond, creating a more stable linkage. An enzyme from Mangifera indica (mango) has been characterized that can catalyze the C-glycosylation of specific benzophenones and xanthones, leading to compounds like mangiferin. nih.gov

Methylation , the addition of a methyl group, is another common decorative step. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which transfer a methyl group from SAM to a hydroxyl group on the xanthone ring. nih.gov This process can be highly specific. For example, the biosynthesis of the well-known α-mangostin from γ-mangostin involves a specific O-methylation at the C-7 hydroxyl group. nih.gov In some organisms, multiple OMTs work in concert to achieve complex methylation patterns. In the biosynthesis of xantholipin, three distinct but related OMTs (XanM1, XanM2, XanM3) from Streptomyces flavogriseus were found to introduce individual methyl groups at specific points in the pathway, demonstrating substrate-dependent regiospecificity. nih.govacs.org These enzymes likely evolved from a common ancestral protein, diverging to perform specialized functions. acs.org

These downstream modifications highlight a modular enzymatic toolkit that nature employs to generate a vast diversity of xanthone structures from a common tetrahydroxyxanthone precursor, each with potentially unique biological properties. nih.govacs.org

Chemical Synthesis and Derivatization of 3,4,6,7 Tetrahydroxyxanthone

Total Synthesis Routes to the 3,4,6,7-Tetrahydroxyxanthone Core

The total synthesis of this compound relies on the strategic construction of the central pyrone ring fused to two benzene (B151609) rings. Key methodologies often involve the formation of a benzophenone (B1666685) intermediate followed by cyclization.

Strategies Employing Benzophenone Precursors

A predominant and versatile approach for synthesizing the xanthone (B1684191) skeleton, including polyhydroxy-substituted derivatives like this compound, is through a benzophenone intermediate. up.ptcore.ac.ukrsc.org This strategy typically involves two main steps: the formation of a suitably substituted benzophenone and its subsequent cyclization to yield the xanthone core. core.ac.uk The benzophenone precursors are generally synthesized via the Friedel-Crafts acylation of a phenolic derivative with a substituted benzoyl chloride. up.ptcore.ac.uk For the synthesis of this compound, this would necessitate the selection of appropriately hydroxylated and/or methoxylated starting materials. rsc.orgnih.gov

The general synthetic route via a benzophenone intermediate is outlined below:

Table 1: General Synthesis of Xanthones via Benzophenone Intermediate
Step Reaction Description
1 Friedel-Crafts Acylation A substituted benzoyl chloride reacts with a phenolic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a benzophenone derivative. up.ptcore.ac.uk
2 Cyclization The benzophenone intermediate undergoes an intramolecular reaction, typically under basic conditions, to form the xanthone ring system through the elimination of a small molecule like methanol (B129727). rsc.orgnih.gov

This method's popularity stems from the general accessibility of the starting materials and the relatively high yields achievable for the intermolecular acylation step compared to other strategies like the Ullmann ether synthesis. up.pt

Cyclization and Ring Formation Methodologies

The crucial step in forming the xanthone core from a benzophenone precursor is the intramolecular cyclization. Several methodologies have been established to achieve this transformation efficiently.

Friedel-Crafts Acylation: This reaction is fundamental to forming the benzophenone precursor itself. It involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid. up.ptnih.gov In the context of xanthone synthesis, a substituted benzoyl chloride is reacted with a phenolic compound. core.ac.uk The conditions for Friedel-Crafts acylation, such as the choice of Lewis acid and solvent, can be modified to optimize the reaction for specific substrates. up.pt

Base-Catalyzed Cyclization: This is the most frequently employed method for the cyclization of 2-hydroxy-2'-methoxybenzophenones to form xanthones. rsc.orgup.pt The reaction proceeds via an intramolecular nucleophilic aromatic substitution, where the hydroxyl group attacks the carbon bearing the methoxy (B1213986) group, leading to the elimination of methanol and the formation of the pyrone ring. nih.govup.pt Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). up.pt Microwave-assisted organic synthesis (MAOS) has also been utilized to improve yields and shorten reaction times for this cyclization. up.pt

Exploration of One-Pot Reaction Schemes

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot syntheses are highly desirable in chemical manufacturing. wikipedia.org A one-pot synthesis subjects a reactant to successive chemical reactions in a single reactor, thereby avoiding lengthy separation and purification of intermediates. wikipedia.org

In the context of xanthone synthesis, one-pot procedures have been explored to combine the initial condensation and subsequent cyclization steps. For instance, the Grover, Shah, and Shah (GSS) reaction allows for the direct formation of a xanthone from a salicylic (B10762653) acid derivative and a phenol (B47542) in the presence of a condensing agent like a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent). wits.ac.zanih.gov However, this method can be limited by the electronic nature of the phenol substrate. nih.gov Other one-pot methods involve the tandem coupling-cyclization of arynes and salicylates. google.com The development of efficient one-pot syntheses for specifically substituted xanthones like this compound remains an area of active research. researchgate.netresearchgate.net

Synthetic Modification and Analog Generation of this compound

The modification of the this compound core is crucial for exploring structure-activity relationships (SAR) and developing analogs with potentially enhanced or novel biological activities. mdpi.comnih.gov

Synthesis of Acetylated Derivatives (e.g., Tetraacetate)

A common derivatization strategy for polyhydroxylated natural products is acetylation. The synthesis of this compound tetraacetate involves the treatment of the parent compound with an acetylating agent, such as acetic anhydride, often in the presence of a base or catalyst. nih.govinstras.com This functionalization serves multiple purposes: it can protect the hydroxyl groups during subsequent reactions, alter the compound's solubility and bioavailability, and provide a means to study the importance of the free hydroxyl groups for biological activity. For example, this compound tetraacetate has been synthesized and evaluated for its biological properties. nih.govresearchgate.net

Exploration of Other Functionalization Strategies for Structure-Activity Relationship Studies

Beyond simple acetylation, various other functionalization strategies are employed to generate a diverse library of this compound analogs for structure-activity relationship (SAR) studies. nih.govcore.ac.uk These modifications aim to probe the influence of different substituents at various positions on the xanthone scaffold on its biological activity. mdpi.com

Key functionalization strategies include:

Prenylation: The introduction of prenyl groups is a common modification in naturally occurring xanthones and has been shown to significantly impact biological activity. nih.gov Enzymatic and chemical methods have been developed to achieve regioselective prenylation. nih.gov

Glycosylation: The attachment of sugar moieties can influence the pharmacokinetic properties of a compound. mdpi.com Mangiferin (B1668620), a C-glycoside of 1,3,6,7-tetrahydroxyxanthone, is a well-known example. researchgate.net

Alkylation and Etherification: Modification of the hydroxyl groups through the introduction of alkyl or other ether linkages can alter the lipophilicity and hydrogen-bonding capabilities of the molecule, which can be critical for its interaction with biological targets. jst.go.jp

These synthetic modifications are essential for a comprehensive understanding of how the chemical structure of this compound relates to its biological function, guiding the design of new and more potent analogs. mdpi.comnih.gov

Known Biological Activities and Mechanisms of Action

Antioxidant Activity

3,4,6,7-Tetrahydroxyxanthone has demonstrated antioxidant properties. ontosight.ai The hydroxyl groups on the xanthone (B1684191) structure can donate hydrogen atoms or electrons to neutralize free radicals, thereby protecting cells from oxidative damage. ontosight.ai Its antioxidant capacity has been evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). jppres.comunesp.br The planar structure and intramolecular hydrogen bonding contribute to its ability to delocalize radicals, enhancing its antioxidant potential. jppres.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Patterns (e.g., EIMS, MS/MS)

Enzyme Inhibition

This compound is known to inhibit certain enzymes. It has been reported to be an inhibitor of α-glucosidase in a noncompetitive manner, which is a mechanism relevant to carbohydrate metabolism. chemsrc.com Studies have also shown its ability to inhibit fatty acid synthase (FAS). mdpi.com

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. nih.govresearchgate.net Research indicates that it can reduce the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2) in macrophage cells. mdpi.com It has also shown potent inhibitory effects on superoxide (B77818) formation in neutrophils. nih.govresearchgate.net

Other Reported Biological Activities

In addition to the activities mentioned above, this compound has been investigated for other potential biological effects. It has been reported to inhibit peroxisome proliferator-activated receptors (PPARs). chemsrc.com

Mechanistic Investigations of 3,4,6,7 Tetrahydroxyxanthone S Biological Activities

Molecular Target Elucidation and Interaction Analysis

The following sections detail the molecular mechanisms through which 3,4,6,7-THX and its structural analogs exert their biological effects, focusing on specific enzyme inhibition and protein modulation.

Research has identified several tetrahydroxyxanthones isolated from Tripterospermum lanceolatum as inhibitors of angiotensin-I-converting enzyme (ACE) in a dose-dependent manner. scbt.com Among these, 3,4,6,7-tetrahydroxyxanthone demonstrated ACE inhibitory activity. scbt.com The mode of inhibition for these tetrahydroxyxanthones was determined to be competitive. scbt.compandawainstitute.com This mechanism involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate, angiotensin I, from binding and being converted to the potent vasoconstrictor, angiotensin II. researchgate.net The effectiveness of ACE inhibitors is a cornerstone in the management of hypertension. researchgate.net

Computational studies on other xanthone (B1684191) derivatives, such as those from mangosteen, have also explored their potential as ACE inhibitors, suggesting that the xanthone core is a promising scaffold for designing such inhibitors. vulcanchem.comnih.govbjbms.org For instance, a molecular docking study showed that garcinone B, a xanthone derivative, exhibited stable interactions with ACE. vulcanchem.com

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that is often upregulated in cancer cells, making it a promising therapeutic target. pandawainstitute.comnih.govresearchgate.net While direct studies on 3,4,6,7-THX are not prominent, extensive research on synthetic xanthone derivatives has established them as novel PGAM1 inhibitors. pandawainstitute.comjst.go.jp

Scientists have designed and synthesized series of N-xanthone benzenesulfonamides and other xanthone derivatives that show potent and selective inhibition of PGAM1. nih.govjapsonline.comajchem-a.com These derivatives were developed using strategies like scaffold hopping from a known inhibitor, PGMI-004A. pandawainstitute.comjst.go.jp The resulting xanthone compounds demonstrated enhanced inhibitory activity and specificity for PGAM1 compared to the lead compound. researchgate.netjst.go.jpjapsonline.com For example, the representative molecule 15h, an N-xanthone benzenesulfonamide, showed an IC50 of 2.1 μM. researchgate.netjapsonline.com

Structure-activity relationship (SAR) studies revealed that substitutions on the A-ring of the xanthone core could increase the interaction with PGAM1. researchgate.netjapsonline.com Molecular docking studies have helped to elucidate the binding modes, identifying key residues in the PGAM1 active site, such as F22, K100, and R116, that are critical for inhibitor binding. jst.go.jpajchem-a.com Given that the hydroxylation pattern is a key determinant of biological activity, it is plausible that the specific arrangement of hydroxyl groups in 3,4,6,7-THX could confer inhibitory activity against PGAM1, though this requires direct experimental validation.

Compound/Derivative Target Enzyme Key Findings IC50 Value
N-xanthone benzenesulfonamidesPGAM1Enhanced inhibitory activity and specificity compared to PGMI-004A. researchgate.netjst.go.jpjapsonline.com2.1 μM (for 15h) japsonline.com
Xanthone derivative 12rPGAM1Moderate inhibition of PGAM1. acs.orgNot specified
PGMI-004A (Anthraquinone derivative)PGAM1Lead compound for development of xanthone-based inhibitors. pandawainstitute.comresearchgate.netjst.go.jpModerate activity acs.org
MJE3PGAM1First cell-permeable, small-molecule inhibitor of PGAM1. ajchem-a.comNot specified
Epigallocatechin gallate (EGCG)PGAM1Potent inhibitor, but with poor specificity. researchgate.netjst.go.jpNot specified

Topoisomerase IIα and c-KIT protein kinases are significant targets in cancer therapy. nih.govnih.gov While direct experimental data on 3,4,6,7-THX is limited, related hydroxyxanthones have been investigated for their activity against these targets.

In an in silico study, 1,3,6,8-tetrahydroxyxanthone was evaluated for its anticancer activity against a human liver carcinoma cell line (HepG2) and was found to be the most active among twenty-two tested hydroxyxanthones, with an IC50 value of 9.18 μM. pandawainstitute.comnih.gov Molecular docking studies of this compound against topoisomerase IIα and two c-KIT protein kinases showed strong binding energies, suggesting a potential mechanism for its anticancer effect. pandawainstitute.comnih.gov The binding was proposed to occur through hydrogen bonds with key amino acid residues and nitrogenous bases of the DNA. nih.gov

Other synthetic xanthone derivatives have been identified as potent catalytic inhibitors of human topoisomerase IIα. koreascience.kr These compounds are thought to interfere with the enzyme's ability to bind ATP, functioning by blocking the ability of DNA to stimulate ATP hydrolysis. koreascience.kr Further studies on xanthone derivatives have shown them to be non-intercalative topoisomerase IIα catalytic inhibitors. dovepress.com The potential for various xanthone scaffolds to act as topoisomerase inhibitors is an active area of research. nih.gov

Regarding c-KIT, a receptor tyrosine kinase, xanthone derivatives have been explored as potential inhibitors. For example, xanthyl chalcone (B49325) derivatives showed strong binding interactions with both wild-type and mutant c-KIT tyrosine kinase proteins in molecular docking studies. The planar xanthone core is a feature that has been exploited in designing G-quadruplex binders, which can target oncogenes like c-KIT.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory drugs. Xanthones and their derivatives have been shown to inhibit COX enzymes.

Specifically, γ-mangostin, a xanthone derivative from mangosteen, has been demonstrated to be a direct, competitive inhibitor of both COX-1 and COX-2. It inhibited the activity of COX-1 with an IC50 value of approximately 0.8 μM. In silico molecular docking studies of various xanthone derivatives have also suggested that they can bind to the active sites of both COX-1 and COX-2, indicating non-selective inhibition. These studies identified key amino acid residues such as Arg120 and Ser530 in COX-1 that are involved in the interaction.

Studies on chiral derivatives of xanthones (CDXs) have shown that they all exhibit potential to inhibit COX-1. nih.gov Interestingly, these studies also revealed enantioselectivity for COX-1 inhibition. nih.gov Further research on furanoxanthones isolated from Garcinia picrorhiza also identified compounds with inhibitory activity against COX-1. The collective evidence suggests that the xanthone scaffold is a viable starting point for the development of COX inhibitors.

Xanthone Derivative Target Enzyme Inhibition Details IC50 Value
γ-MangostinCOX-1Competitive inhibition.~0.8 µM
Chiral Xanthone Derivatives (CDXs)COX-1Exhibited inhibition potential; enantioselectivity observed. nih.govNot specified
Furanoxanthones (e.g., Picrorhizone H)COX-1Showed inhibitory activity at 20 µM.35.2 ± 9.6% inhibition
General Xanthone DerivativesCOX-1 & COX-2In silico studies suggest non-selective inhibition.Not specified

The enzymes tyrosinase, collagenase, and elastase are implicated in skin aging and pigmentation. dovepress.com Polyphenolic xanthones have been investigated as inhibitors of these enzymes.

Tyrosinase Inhibition: Numerous studies have identified xanthones as excellent tyrosinase inhibitors. dovepress.com A study on a wide library of synthetic xanthones found that most were potent tyrosinase inhibitors, with one compound exhibiting an IC50 of 1.9 µM, which is significantly lower than the positive control, kojic acid. Docking studies suggest that these xanthones bind to an allosteric site of mushroom tyrosinase. The structure-activity relationship points to the importance of a 4-substituted resorcinol (B1680541) moiety for potent tyrosinase inhibitory activity. Pyranocycloartobiloxanthone A, isolated from Artocarpus obtusus, also showed strong inhibition against mushroom tyrosinase.

Collagenase and Elastase Inhibition: Xanthones have generally been found to be weak to moderate inhibitors of collagenase and elastase. dovepress.com One study reported that among several synthesized polyoxygenated xanthones, none had significant activity against hyaluronidase, but they did show some inhibition of collagenase and elastase. dovepress.com For instance, 1,2-dihydroxyxanthone inhibited 35.2% of elastase activity at a concentration of 150 µM. dovepress.com Another report indicated that while an extract of mangosteen peel and its constituent α-mangostin showed strong collagenase inhibition, other xanthones like γ-mangostin were less potent. The inhibitory activity of xanthones against collagenase has been shown to be concentration-dependent.

Enzyme Xanthone Type/Example Inhibitory Activity IC50 / % Inhibition
TyrosinaseSynthetic Xanthone LibraryPotent inhibition, often better than kojic acid.Best compound IC50: 1.9 µM
TyrosinasePyranocycloartobiloxanthone AStrong inhibition.80% inhibition
Elastase1,2-dihydroxyxanthoneWeak to moderate inhibition. dovepress.com35.2% inhibition at 150 µM dovepress.com
Collagenaseα-mangostinStrong inhibition.IC50: 9.75 µg/mL
CollagenaseGeneral XanthonesWeak to moderate inhibition. dovepress.comVaries

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease to increase levels of the neurotransmitter acetylcholine. koreascience.kr The xanthone scaffold has emerged as a promising structure for developing potent cholinesterase inhibitors. koreascience.kr

Both naturally occurring and synthetic xanthones have demonstrated significant AChE inhibitory activity. nih.govkoreascience.kr Structure-activity relationship studies have revealed that the type and position of substituents on the xanthone core are crucial for activity. koreascience.kr For example, prenylated xanthones isolated from Garcinia mangostana showed moderate to potent inhibition of both AChE and BChE, with IC50 values often below 20.5 μM. Garcinone C was the most potent AChE inhibitor (IC50 = 1.24 μM), while γ-mangostin was the most potent BChE inhibitor (IC50 = 1.78 μM) in that study.

Kinetic studies have shown that different xanthones can act via different mechanisms. For example, some synthetic 3-O-substituted xanthone derivatives displayed a mixed-inhibition mechanism against AChE. Molecular docking studies have helped to elucidate the binding interactions of xanthones within the active site of AChE, highlighting the importance of hydrophobic and hydrogen-bond interactions. nih.govkoreascience.kr While most xanthones show weak to moderate activity, certain derivatives have exhibited significant inhibition. nih.gov

Application of Molecular Docking and In Silico Studies for Target Binding

Molecular docking and in silico studies have been instrumental in identifying potential protein targets for this compound and its derivatives, offering insights into their mechanisms of action. These computational methods predict the binding affinity and interaction patterns between a ligand (the xanthone) and a protein receptor. nih.gov

One area of investigation has been its potential in metabolic diseases. A C-glucosyl derivative of 1,3,6,7-tetrahydroxyxanthone, known as mangiferin (B1668620), was computationally screened against various protein targets. tandfonline.comnih.govgenscript.com Molecular docking studies identified hexokinase type 4 (HK4), a key enzyme in glucose metabolism, as a potential target. tandfonline.comnih.govgenscript.com The analysis suggested that the compound binds to an allosteric site of HK4, approximately 13 Å away from the glucose-binding site, with a favorable binding free energy of –41.61 kcal/mol. tandfonline.comnih.govgenscript.com Key amino acid residues, including Arg63, Glu67, and Lys458, were identified as important for stabilizing the interaction. tandfonline.comnih.govgenscript.com

In the context of cancer, in-silico analyses have explored the interaction of mangiferin with multiple proteins involved in colorectal cancer progression. nih.gov Docking studies revealed good binding scores, ranging from -6.7 to -10.3 kcal/mol, with various target proteins. nih.gov Notably, strong affinities were observed for enzymes like COX-2 and LA4H, which are involved in arachidonic acid metabolism. nih.gov For instance, 1,3,6,7-tetrahydroxyxanthone itself has been shown through molecular simulation to have a high inhibitory potency for both COX-1 and COX-2. scispace.com

Further computational studies on xanthone derivatives have been conducted to identify potential inhibitors of fructose-1,6-biphosphatase, an enzyme involved in glucose metabolism. researchgate.net Molecular dynamics simulations showed that various xanthones established stable binding modes with binding energies ranging from -74.057 to 53.669 kJ/mol. researchgate.net

In the realm of neurodegenerative diseases, molecular docking has been used to investigate the potential of mangiferin as a neuroprotective agent. tiikmpublishing.com In silico analysis showed that mangiferin could successfully dock with the amyloid-β precursor protein, with the most stable conformer exhibiting a final docked value of -12.421 and a binding energy of -4.11 kcal/mol. tiikmpublishing.com

These in silico approaches provide a valuable starting point for understanding the molecular basis of this compound's biological activities and for guiding further experimental validation.

Table 1: Molecular Docking and In Silico Study Findings for this compound and its Derivatives

Compound Target Protein(s) Key Findings
C2-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone (βdGT) Hexokinase type 4 (HK4) Binds to an allosteric site with a binding free energy of –41.61 kcal/mol. tandfonline.comnih.govgenscript.com
Mangiferin Colorectal Cancer Proteins (e.g., COX-2, LA4H) Good binding scores ranging from -6.7 to -10.3 kcal/mol. nih.gov
1,3,6,7-Tetrahydroxyxanthone COX-1, COX-2 High inhibitory potency for both enzymes. scispace.com
Xanthone Derivatives Fructose-1,6-biphosphatase Stable binding modes with energies from -74.057 to 53.669 kJ/mol. researchgate.net
Mangiferin Amyloid-β precursor protein Stable docking with a binding energy of -4.11 kcal/mol. tiikmpublishing.com

Cellular Pathway Interventions

Induction of Apoptosis Pathways in Cellular Models

This compound (TTA) has been shown to induce apoptosis, or programmed cell death, in various cancer cell models, particularly in hepatocellular carcinoma (HCC). nih.gov Studies using Hoechst-PI staining and flow cytometry have confirmed the apoptotic effects of TTA on HCC cells. nih.gov

Proteomic analysis using two-dimensional gel electrophoresis was employed to identify the protein targets of TTA in HCC cells. nih.gov This analysis revealed that TTA treatment led to the differential expression of eighteen proteins, with twelve being up-regulated and six down-regulated. nih.gov Among the most significantly altered proteins, β-tubulin and translationally controlled tumor protein were found to be decreased, while 14-3-3σ and p16 protein expressions were up-regulated. nih.gov Further validation by western blotting confirmed these changes. nih.gov

The induction of apoptosis by TTA appears to be mediated, at least in part, through the up-regulation of the tumor suppressor proteins p16 and 14-3-3σ. nih.gov Silencing of 14-3-3σ was found to reverse the suppressive effect of TTA on cell growth and its ability to induce apoptosis. nih.gov

The C-glucosyl derivative of 1,3,6,7-tetrahydroxyxanthone, mangiferin, has also been extensively studied for its pro-apoptotic effects in various cancer cell lines. In human acute myeloid leukemia HL-60 cells, mangiferin was found to induce apoptosis, which was accompanied by an increase in caspase-3 activity and DNA fragmentation. nih.gov Mechanistically, mangiferin was observed to decrease the nuclear entry of the transcription factor NF-κB p65 and suppress the expression of the anti-apoptotic proteins Bcl-xL and XIAP (X-linked inhibitor of apoptosis protein). nih.gov

In human lung adenocarcinoma A549 cells, mangiferin has been shown to induce apoptosis through a caspase-dependent pathway. nih.govspandidos-publications.com Treatment with mangiferin led to the cleavage of caspase-3 and caspase-9. nih.govspandidos-publications.com The apoptotic process was also linked to the inhibition of the PKC-NF-κB signaling pathway. nih.govspandidos-publications.com

Furthermore, in human ovarian adenocarcinoma OVCAR3 cells, mangiferin's apoptotic effects are associated with the regulation of the Notch3 signaling pathway. nih.gov

Table 2: Proteins Modulated by this compound (TTA) in Apoptosis Induction in Hepatocellular Carcinoma Cells

Protein Change in Expression Role in Apoptosis
β-tubulin Decreased Component of microtubules, involved in cell structure and division.
Translationally controlled tumor protein Decreased Involved in cell growth and survival.
14-3-3σ Up-regulated Tumor suppressor, sequesters pro-apoptotic proteins. nih.gov
p16 Up-regulated Tumor suppressor, involved in cell cycle regulation. nih.gov

Regulation of Cell Proliferation and Cell Cycle Mechanisms

This compound (TTA) has demonstrated the ability to suppress the growth of hepatocellular carcinoma (HCC) cells. nih.gov This anti-proliferative effect is closely linked to its ability to induce apoptosis and regulate key proteins involved in cell cycle control. nih.gov One of the key mechanisms identified is the up-regulation of the p16 protein, a well-known cyclin-dependent kinase inhibitor that plays a crucial role in arresting the cell cycle. nih.gov The suppression of tumorigenesis by TTA is believed to occur, in part, through the p16-pRb signaling pathway. nih.gov

The C-glucosyl derivative of 1,3,6,7-tetrahydroxyxanthone, mangiferin, also exhibits significant anti-proliferative activity by modulating cell cycle progression in various cancer cell lines. researchgate.net In human lung adenocarcinoma A549 cells, mangiferin has been observed to trigger a G2/M phase cell cycle arrest. nih.govnih.gov This arrest is mediated by the downregulation of the cyclin-dependent kinase 1-cyclin B1 (cdc2-cyclin B1) signaling pathway. nih.govnih.govresearchgate.net

Similarly, in HL-60 leukemia cells, mangiferin has been shown to induce cell cycle arrest at the G2/M phase. researchgate.net This effect is associated with the ATR-Chk1 pathway, a critical checkpoint in the cellular response to DNA damage. researchgate.net

In breast cancer MCF-7 cells, mangiferin also induces G2/M phase cell cycle arrest by down-regulating the cdc2-cyclin B1 signaling pathway. researchgate.net These findings collectively indicate that a primary mechanism by which this compound and its derivatives inhibit cancer cell proliferation is through the disruption of normal cell cycle progression, primarily by inducing a G2/M phase arrest.

Modulation of Oxidative Stress Responses (e.g., Free Radical Scavenging, Metal Chelation)

This compound and its derivatives, particularly mangiferin, are recognized for their potent antioxidant properties, which are attributed to their chemical structure. spandidos-publications.com These compounds can modulate oxidative stress through various mechanisms, including free radical scavenging and metal chelation. researchgate.netnih.govscirp.org

The antioxidant capacity of mangiferin is linked to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. tiikmpublishing.comresearchgate.net This free radical scavenging activity has been demonstrated in various in vitro assays. nih.govscirp.org

Another important mechanism is metal chelation. researchgate.net Mangiferin can form stable complexes with metal ions, particularly iron. researchgate.netbsmiab.org By chelating ferric iron (Fe³⁺), it prevents its reduction to ferrous iron (Fe²⁺), a key step in the Fenton reaction which generates highly reactive hydroxyl radicals. bsmiab.org This ability to inhibit iron-induced oxidative damage has been shown to protect against mitochondrial lipid peroxidation. researchgate.net

In cellular models, mangiferin has been shown to exert neuroprotective effects against lead-induced toxicity and oxidative stress by activating the Nrf2 pathway. nih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

The aglycone form, 1,3,6,7-tetrahydroxyxanthone, is also believed to possess strong antioxidant potential. nih.gov The presence of multiple hydroxyl groups on the xanthone core contributes to its ability to donate hydrogen atoms and neutralize free radicals.

Mechanisms of Antiplatelet Aggregation Effects

Studies have shown that 1,3,6,7-tetrahydroxyxanthone exhibits inhibitory effects on platelet aggregation. mdpi.com However, its activity can vary depending on the agonist used to induce aggregation. For instance, while it showed no significant inhibition against ADP-induced aggregation, other related xanthones did show activity. tandfonline.com

The antiplatelet activity of xanthones is influenced by their chemical structure. mdpi.com For example, the presence of a prenyl group at the C-2 position of the xanthone scaffold appears to be important for antiplatelet activity. tandfonline.com

The C-glucosyl derivative, mangiferin, has also been investigated for its antiplatelet effects. nih.govresearchgate.net Extracts from mango, which are rich in mangiferin, have demonstrated the ability to inhibit platelet aggregation. nih.govresearchgate.net The mechanisms by which xanthones inhibit platelet aggregation are diverse and can involve interference with various signaling pathways activated by different agonists like arachidonic acid, collagen, and ADP. tandfonline.comresearchgate.net

Autophagy Modulation in Cellular Systems

The C-glucosyl derivative of 1,3,6,7-tetrahydroxyxanthone, mangiferin, has been shown to modulate autophagy, a cellular process of self-digestion that plays a complex role in cancer. mdpi.com In some contexts, autophagy can promote cell survival, while in others, it can lead to cell death.

In the context of liver health, mangiferin has been found to affect the autophagy pathway, which is involved in lipid metabolism. bsmiab.org It can modulate the AMPK/mTOR signaling pathway, a key regulator of autophagy. bsmiab.org

Other xanthones isolated from Garcinia cowa have also been shown to induce autophagy in cancer cells, in addition to causing cell cycle arrest and apoptosis. mdpi.com This suggests that the modulation of autophagy is another mechanism through which xanthones can exert their anticancer effects. The interplay between apoptosis and autophagy in response to xanthone treatment is a complex area of research.

Anti-inflammatory Pathway Modulation

This compound, also known as Norathyriol (B23591), and its derivatives, particularly its C-glucoside mangiferin, have demonstrated significant anti-inflammatory properties through the modulation of several key signaling pathways. Research indicates that these compounds can interfere with the inflammatory cascade at multiple points, primarily by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

The NF-κB pathway is a critical regulator of genes involved in inflammation and immune responses. nih.gov Mangiferin (2-C-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone) has been shown to block the activation of NF-κB. nih.gov It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in turn suppresses the nuclear translocation of the NF-κB p65 subunit. nih.govnih.gov By inhibiting NF-κB activation, mangiferin effectively downregulates the expression of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govmdpi.commdpi.com

Furthermore, 1,3,6,7-Tetrahydroxyxanthone (norathyriol) is a potent dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) enzymes. nih.gov It effectively suppresses the formation of prostaglandins (B1171923) (PGs) and leukotrienes (LTs), which are key lipid mediators of inflammation. nih.gov Norathyriol was found to be a more effective inhibitor of 5-LO activity than of COX, and it inhibits both COX-1 and COX-2 isoforms. nih.gov In lipopolysaccharide (LPS)-stimulated macrophage cells, 1,3,6,7-tetrahydroxyxanthone significantly reduced the mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2, further confirming its anti-inflammatory action at the transcriptional level. mdpi.com

Table 1: Modulation of Anti-inflammatory Pathways by this compound and its Glucoside (Mangiferin)
CompoundTarget Pathway/MoleculeObserved EffectSource
MangiferinNF-κBInhibited activation by preventing IκBα degradation and p65 phosphorylation/translocation. nih.govnih.govmdpi.comspandidos-publications.com
MangiferinMAPKs (ERK, JNK, p38)Inhibited the phosphorylation of all three major MAPK subfamilies. spandidos-publications.complos.org
1,3,6,7-TetrahydroxyxanthonePro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduced mRNA expression in LPS-stimulated macrophages. mdpi.com
1,3,6,7-TetrahydroxyxanthoneCOX-1 and COX-2Inhibited enzyme activity and reduced COX-2 mRNA expression. mdpi.comnih.gov
1,3,6,7-Tetrahydroxyxanthone5-LOX, 12-LOX, 15-LOXInhibited lipoxygenase activity, with the highest potency against 5-LOX and 12-LOX. nih.gov
1,3,6,7-TetrahydroxyxanthoneiNOSReduced mRNA expression in LPS-stimulated macrophages. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The biological activities of xanthones are intrinsically linked to their chemical structure. nih.gov Variations in the number and position of hydroxyl groups, as well as the presence of other substituents on the dibenzo-γ-pyrone core, profoundly influence their pharmacological effects. nih.govmdpi.com

The degree and pattern of hydroxylation on the xanthone scaffold are critical determinants of biological activity, including anti-inflammatory and antioxidant effects. nih.govresearchgate.net Generally, an increase in the number of phenolic hydroxyl groups correlates with enhanced antioxidant potential, as it provides more sites for scavenging free radicals. researchgate.net However, the specific positioning of these groups is often more significant than their total number. nih.gov

For antioxidant activity, the presence of a catechol (1,2-dihydroxy) moiety is particularly effective for scavenging radicals. doi.org The hydroxyl groups at positions C-1, C-3, and C-6 are also noted as being important for antioxidant capacity. mdpi.comacs.org Studies have highlighted that specific hydroxylation patterns, such as 1,3,5,6- and 1,3,6,7-tetrahydroxyxanthone, confer potent inhibitory effects on superoxide (B77818) formation in neutrophils, a key aspect of their anti-inflammatory action. researchgate.net The presence of a hydroxyl group ortho to the carbonyl function (at C-1 or C-8) has been shown to contribute significantly to the cytotoxic activity of xanthones against cancer cell lines. nih.gov

Table 2: Influence of Hydroxylation Pattern on the Biological Activity of Xanthones
Hydroxylation PatternCompound ExampleObserved Biological ActivitySource
1,3,6,7-TetrahydroxyNorathyriolPotent anti-inflammatory (COX/LOX inhibition), antioxidant, and inhibition of superoxide formation. mdpi.comnih.govresearchgate.net
1,3,5,6-Tetrahydroxy1,3,5,6-TetrahydroxyxanthonePotent inhibition of superoxide formation and NO production. researchgate.netnih.gov
1,2-Dihydroxy1,2-DihydroxyxanthoneShowed maximum radical scavenging properties (catechol group effect). doi.org
1,3-Dihydroxy1,3-DihydroxyxanthoneStrong inhibition of β-glucuronidase and histamine (B1213489) release from mast cells. researchgate.net
1,6-Dihydroxy1,6-DihydroxyxanthoneStrong inhibition of β-glucuronidase release from neutrophils and superoxide formation. researchgate.net
Ortho-carbonyl (C-1/C-8)VariousSignificantly contributes to cytotoxicity in cancer cells. nih.gov

Acetylation, the process of introducing an acetyl group to a molecule, is a common chemical modification used to alter the properties of natural compounds. In the case of xanthones, acetylation of the hydroxyl groups can lead to significant changes in their biological activity profiles. This modification can influence factors such as solubility, membrane permeability, and interaction with biological targets.

The effect of acetylation is not uniform and can either enhance or diminish a compound's activity depending on the specific xanthone and the biological endpoint being measured. For instance, the acetylation of 1,3-dihydroxyxanthone to 1,3-diacetoxyxanthone was found to increase its α-glucosidase inhibitory activity more than five-fold. its.ac.id Similarly, certain acetylated dihydroxyxanthone derivatives showed enhanced anticancer activity, which was attributed to potential intracellular hydrolysis back to the active dihydroxy form. mdpi.com Conversely, the conversion of ananixanthone to its diacetate derivative resulted in a decrease in anticancer activity. mdpi.com This highlights the complexity of predicting the outcome of acetylation on the bioactivity of xanthones.

Table 3: Effect of Acetylation on the Biological Activity of Xanthone Derivatives
Parent CompoundAcetylated DerivativeBiological Activity MeasuredResult of AcetylationSource
1,3-Dihydroxyxanthone1,3-Diacetoxyxanthoneα-Glucosidase InhibitionActivity Increased its.ac.id
Hydrazonomethyl DihydroxyxanthoneAcetylated Hydrazonomethyl DihydroxyxanthoneAnticancer Activity (KB & MCF-7 cells)Activity Enhanced mdpi.com
AnanixanthoneDiacetate-ananixanthoneAnticancer ActivityActivity Decreased mdpi.com

Beyond hydroxyl and acetyl groups, other substituents such as prenyl, methoxy (B1213986), and glycosyl moieties play a crucial role in defining the biological activity of xanthones. mdpi.comsemanticscholar.org These groups can affect the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby modulating its affinity for specific biological targets. mdpi.com

Prenyl Groups: Prenylation often enhances biological activity, but the effect is highly dependent on the position of the substituent. mdpi.com For example, a prenyl group at the C-8 position is often associated with potent activity, whereas prenylation at C-2 may not play a major role, and at C-4, it may even decrease antioxidant activity. mdpi.comsemanticscholar.org 1,3,6,7-Tetrahydroxy-8-prenylxanthone was identified as a potent inhibitor of LPS-induced inflammation. mdpi.com

Methoxy Groups: The methylation of hydroxyl groups to form methoxy groups can have varied effects. In some cases, methoxylation has been shown to increase anticancer activity compared to the parent hydroxylated compound. mdpi.com However, in other contexts, such as with γ-mangostin, a methoxy group at C-7 was suggested to have a negative influence on activity, which could be countered by other structural features. mdpi.com

Glycosyl Groups: The attachment of a sugar moiety, known as glycosylation, significantly alters a xanthone's properties. Mangiferin, the C-2 glycoside of 1,3,6,7-tetrahydroxyxanthone, is a prime example. nih.govspandidos-publications.com This C-glycosidic linkage enhances water solubility and can influence bioavailability and metabolic pathways. nih.gov The sugar moiety can enhance the antioxidant capacity compared to the aglycone alone and is integral to the compound's well-documented anti-inflammatory, antidiabetic, and neuroprotective effects. mdpi.comspandidos-publications.commdpi.com

Table 4: Influence of Other Substituents on Xanthone Bioactivity
SubstituentPositionExample Compound/ContextObserved Impact on ActivitySource
PrenylC-8α-, β-, γ-mangostinsPotent cytotoxic activity. mdpi.com
PrenylC-48-desoxygartaninDepleted antioxidant activity compared to analogues. mdpi.com
Methoxy-5-methoxyananixanthoneHigher anticancer activity than the hydroxy parent compound. mdpi.com
Glycosyl (C-Glycoside)C-2Mangiferin (from 1,3,6,7-tetrahydroxyxanthone)Enhanced antioxidant capacity; enables specific anti-inflammatory and antidiabetic activities. mdpi.comspandidos-publications.commdpi.com

Future Research Trajectories and Academic Perspectives

Advancements in Biosynthetic Pathway Engineering for Sustainable Production of Tetrahydroxyxanthones

The natural production of tetrahydroxyxanthones in plants is often limited, prompting a shift towards biotechnological production methods. The biosynthesis of the xanthone (B1684191) core in plants primarily follows the shikimate pathway. frontiersin.orgnih.gov This pathway provides precursors that form an intermediate benzophenone (B1666685), specifically 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.org This intermediate then undergoes a regioselective intramolecular oxidative coupling to form the core xanthone ring structures, such as 1,3,7-trihydroxyxanthone (1,3,7-THX), a direct precursor to 1,3,6,7-tetrahydroxyxanthone. frontiersin.orgnih.gov The final hydroxylation step to create 1,3,6,7-tetrahydroxyxanthone is catalyzed by a plant-specific cytochrome P450-dependent monooxygenase. agriculturejournals.cz

Future research is focused on engineering these complex biosynthetic pathways into microbial hosts like Saccharomyces cerevisiae or Escherichia coli. frontiersin.orgaist.go.jpdtu.dk This approach, known as synthetic biology or metabolic engineering, aims to create microbial cell factories for the sustainable and scalable production of these valuable compounds. frontiersin.orgaist.go.jp Key advancements will likely involve:

Elucidation of Novel Enzymes: Identifying and characterizing all the enzymes involved in the pathway, from the initial benzophenone synthase to the specific hydroxylases and glycosyltransferases, is crucial. frontiersin.orgnih.gov For example, recent studies have identified and characterized aromatic prenyltransferase (aPT) enzymes from Hypericum species, which are involved in modifying the xanthone core. frontiersin.orgnih.gov

Pathway Reconstruction in Microbial Hosts: Transferring the entire multi-step enzymatic pathway into a microbial chassis. dtu.dk This involves the heterologous expression of plant genes and optimizing their function in the new host.

Metabolic Flux Optimization: Fine-tuning the metabolic pathways of the host organism to enhance the production of necessary precursors, such as malonyl-CoA and shikimate pathway derivatives, thereby increasing the final yield of the target xanthone. nih.gov

Sustainable Culture Techniques: The use of hairy root cultures offers a controllable and sustainable platform for producing xanthones. researchgate.net Elicitation, the use of signaling molecules to trigger defense responses and secondary metabolite production, has been shown to significantly increase the yield of specific xanthones in these cultures. researchgate.net

These bio-engineering strategies promise to overcome the limitations of natural extraction, providing a reliable and environmentally friendly source of tetrahydroxyxanthones for further research and potential commercial application. europa.eu

High-Throughput Screening and Lead Optimization of 3,4,6,7-Tetrahydroxyxanthone Analogues for Specific Biological Targets

High-throughput screening (HTS) is a critical tool in modern drug discovery, allowing for the rapid evaluation of large chemical libraries against specific biological targets. genome.govnih.gov While direct HTS campaigns on this compound are not extensively documented, the screening of related xanthone libraries has identified numerous biological activities, suggesting that this compound and its analogues are promising candidates for such investigations. nih.govmdpi.com Future HTS campaigns could efficiently identify novel biological activities and provide starting points for drug development. genome.gov

Once a "hit" compound is identified through HTS, the process of lead optimization begins. This involves the strategic chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. ijddd.comnih.govsk.ru For this compound, lead optimization could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the xanthone scaffold to understand which functional groups are essential for its biological activity. mdpi.com For instance, studies on various polyhydroxylated xanthones have shown that the number and position of hydroxyl groups significantly influence their anticancer and antibacterial activities. pandawainstitute.comnih.gov Research has indicated that for some activities, hydroxyl groups at positions 1, 3, 6, and 8 are beneficial, while substitutions at other positions might be less effective or even detrimental. pandawainstitute.com

Analogue Synthesis: Creating a library of analogues by adding or modifying functional groups such as prenyl, glycosyl, furan, and pyran moieties to the core structure. mdpi.comresearchgate.net For example, the C-glucosylation of 1,3,6,7-tetrahydroxyxanthone yields mangiferin (B1668620), a well-known bioactive compound with a distinct pharmacological profile. nih.govdovepress.com

Improving Pharmacokinetic Properties: Modifications can be designed to enhance properties like solubility and metabolic stability, which are crucial for a compound's effectiveness in a biological system. sk.ru

The table below summarizes the reported IC₅₀ values for 1,3,6,7-tetrahydroxyxanthone and a related analogue against different targets, highlighting the importance of structural features for specific biological activities.

CompoundTarget/AssayReported IC₅₀Reference
1,3,6,7-Tetrahydroxyxanthoneα-glucosidase Inhibition3.63 ± 0.01 µg/mL jppres.com
1,3,6,7-TetrahydroxyxanthoneHuman Liver Carcinoma (HepG2)23.7 µM pandawainstitute.com
1,3,6,8-TetrahydroxyxanthoneHuman Liver Carcinoma (HepG2)9.18 µM pandawainstitute.com
1,3,6,7-TetrahydroxyxanthoneDPPH Radical Scavenging21.31 ± 0.22 μg/mL jppres.com
1,3,6,7-TetrahydroxyxanthoneAntibacterial (Gram-positive)Active nih.gov

This iterative cycle of screening, synthesis, and testing is fundamental to translating a promising natural product into a refined therapeutic candidate. ijddd.com

Integration of Advanced Computational Chemistry and In Silico Modeling for Comprehensive Mechanism Elucidation

Computational chemistry and in silico modeling have become indispensable tools in chemical and biological research, offering insights that are often difficult to obtain through experimental methods alone. researchgate.net These approaches can predict molecular properties, simulate interactions with biological targets, and help elucidate complex mechanisms of action. tandfonline.comnih.govnih.gov

For this compound and its derivatives, computational studies have already provided significant findings. For example, a detailed in silico study investigated the interaction of its C-glucoside derivative, mangiferin (C2-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone), with hexokinase type 4 (HK4), an enzyme relevant to diabetes. tandfonline.comnih.gov This study employed a pipeline of molecular docking followed by molecular dynamics simulations to identify HK4 as a key target. tandfonline.comnih.gov

Future research integrating computational and experimental approaches will be pivotal. Key areas of focus include:

Molecular Docking: Simulating the binding of this compound and its analogues to the active or allosteric sites of various protein targets. nih.gov This can predict binding affinities and identify key amino acid residues involved in the interaction, as demonstrated in studies with targets like α-glucosidase and various protein kinases. pandawainstitute.comjppres.com

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and conformational changes in the protein. tandfonline.comnih.gov This was used to suggest an activator function for the mangiferin derivative on HK4. tandfonline.com

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the xanthone molecule, helping to understand its reactivity and spectral characteristics. researchgate.net

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This can guide the design of new, more potent analogues. nih.gov

The table below presents data from a computational study on a derivative of this compound, illustrating the power of these methods.

LigandProtein TargetComputational MethodKey FindingBinding Free Energy (ΔG)Reference
C2-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthoneHexokinase type 4 (HK4)Molecular Docking & MD SimulationIdentified as a potential activator, binding to an allosteric site.-41.61 kcal/mol tandfonline.comnih.gov
1,3,6,7-Tetrahydroxyxanthoneα-glucosidaseMolecular DockingWeaker binding affinity compared to acarbose.-7.087 kcal/mol jppres.com

By combining in silico predictions with experimental validation, researchers can accelerate the discovery process, optimize compound design, and gain a deeper, more comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound. tandfonline.com

Exploration of Interdisciplinary Applications of this compound Beyond Current Scope

While much of the research on this compound and its derivatives has focused on pharmacology, particularly its antioxidant and anticancer potential, its unique chemical properties suggest a broader range of applications across various scientific disciplines. jppres.compandawainstitute.com Future research should explore these interdisciplinary avenues.

Materials Science and Nanotechnology: The polyphenolic structure of this compound makes it an interesting candidate for the development of new materials. Its antioxidant properties could be harnessed to create stabilizing agents for polymers or other materials susceptible to oxidative degradation. Furthermore, its derivative mangiferin is being explored in nanotechnology to develop nanoformulations like nanoparticles and micelles. dovepress.com These formulations aim to improve the solubility and bioavailability of the compound, enhancing its therapeutic efficacy. dovepress.com

Food Science and Nutraceuticals: As a naturally occurring polyphenol found in edible plants like mangoes, 1,3,6,7-tetrahydroxyxanthone (as its glucoside, mangiferin) is a component of functional foods. mdpi.comdovepress.com Research into its role in mitigating metabolic syndrome by modulating lipid metabolism and reducing inflammation opens up possibilities for its use as a targeted nutraceutical. mdpi.com

Cosmeceuticals: The antioxidant and anti-inflammatory properties of xanthones are highly relevant to the field of cosmetics. maxapress.com Extracts rich in these compounds could be incorporated into skincare products to protect against oxidative stress from UV radiation and pollutants. A mangiferin-rich extract has been formulated into nanoparticles for cosmeceutical applications, with proteomic analysis suggesting it plays a role in cytoskeleton organization and metalloenzyme activity regulation. dovepress.com

Agriculture: Historically, xanthones have been used as natural dyes. agriculturejournals.cz 1,3,6,7-Tetrahydroxyxanthone, the aglycone of mangiferin, has been used as a yellow textile dye. agriculturejournals.cz Further research could explore the development of sustainable, plant-based colorants for food and textiles, aligning with the growing demand for natural products.

By stepping beyond the traditional boundaries of pharmacology, interdisciplinary research can unlock the full potential of this compound, leading to innovative solutions in materials, food, cosmetics, and agriculture.

Q & A

Q. What are the primary natural sources and isolation methods for 3,4,6,7-Tetrahydroxyxanthone?

this compound is a tetraoxygenated xanthone found in plants of the Hypericum genus (e.g., H. scabrum, H. pulchrum) and Gentianella acuta. Isolation typically involves methanol or ethanol extraction of plant material, followed by liquid-liquid partitioning and chromatographic purification (e.g., column chromatography, HPLC). Structural confirmation is achieved via spectroscopic techniques such as UV, IR, and NMR .

Q. How is the structure of this compound elucidated using spectroscopic methods?

Key steps include:

  • UV/Vis spectroscopy : Absorption peaks at 236–383 nm indicate a xanthone backbone .
  • 1D/2D NMR : Assign hydroxyl and methoxy groups via HMBC and COSY correlations. For example, HMBC data differentiate hydroxylation patterns (e.g., C-5 vs. C-6 in related analogs) .
  • HRESIMS : Determines molecular formula (e.g., C₁₃H₈O₆ for this compound) .

Q. What preliminary biological activities have been reported for this compound?

Screening assays reveal:

  • Antioxidant activity : Radical scavenging via DPPH/ABTS assays .
  • Enzyme inhibition : α-Glucosidase inhibition (IC₅₀ = 5.33 µM) and acetylcholinesterase (AChE) inhibition .
  • Antimicrobial effects : Quorum sensing inhibition against Chromobacterium violaceum .

Advanced Research Questions

Q. How does this compound modulate adipogenesis, and what are the molecular targets?

In 3T3-L1 adipocytes, it suppresses lipid accumulation by downregulating PPARγ and C/EBPα, key adipogenic transcription factors. Mechanistically, it activates Hedgehog signaling, which antagonizes adipogenic pathways. Dose-dependent reduction of PPARγ protein levels (≥10 µM) has been observed .

Q. What synthetic strategies are employed to produce this compound?

Synthesis routes include:

  • Benzophenone precursors : Cyclization and selective hydroxylation via Friedel-Crafts acylation .
  • Enzymatic hydroxylation : Xanthone 6-hydroxylase (X6H) catalyzes hydroxylation of trihydroxylated intermediates (e.g., 1,3,5-trihydroxyxanthone) .
    Challenges include regioselectivity in hydroxylation; orthogonal protection/deprotection strategies are often required .

Q. How can researchers address discrepancies in reported bioactivity data (e.g., varying IC₅₀ values)?

Potential factors include:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or substrate concentrations .
  • Compound purity : HPLC ≥98% purity is critical for reproducibility; impurities may skew results .
  • Cell line variability : Metabolic activity of 3T3-L1 vs. primary adipocytes impacts adipogenesis assays .
    Methodological standardization and validation with positive controls (e.g., acarbose for α-glucosidase) are recommended .

Q. What computational or structural biology approaches are used to study its enzyme inhibition mechanisms?

  • Molecular docking : Predict binding interactions with α-glucosidase or AChE active sites .
  • QSAR modeling : Correlate hydroxylation patterns with inhibitory potency across xanthone derivatives .
  • X-ray crystallography : Resolve ligand-enzyme complexes (e.g., PGAM1 inhibition studies for related xanthones) .

Q. How does this compound compare to other tetraoxygenated xanthones in bioactivity?

  • Structure-activity relationship (SAR) : The 3,4,6,7-hydroxylation pattern enhances radical scavenging vs. 1,3,5,8-Tetrahydroxyxanthone, likely due to electron-donating group positioning .
  • Selectivity : Unlike 1,3,6,7-Tetrahydroxyxanthone (PGAM1 inhibitor), this compound shows stronger α-glucosidase inhibition .

Methodological Notes

  • Purification : Use reverse-phase HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% formic acid) for high-purity isolation .
  • Bioassays : Include positive controls (e.g., acarbose for α-glucosidase, galantamine for AChE) to validate results .
  • Data reporting : Adhere to CHEMBL or PubChem guidelines for IC₅₀/EC₅₀ documentation to ensure reproducibility .

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